molecular formula C8H10N2O2 B2498070 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 1545674-59-6

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B2498070
CAS No.: 1545674-59-6
M. Wt: 166.18
InChI Key: GWVHHQILFXLMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that features a fused pyrano-pyrazole ring system

Preparation Methods

The synthesis of 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of hydrazine derivatives with aldehydes and β-ketoesters under specific conditions. For instance, heating compounds with a Vilsmeier–Haack complex at 70°C can result in the formation of the desired pyrazole-4-carbaldehydes . Industrial production methods often focus on optimizing these reactions for higher yields and purity, utilizing catalysts and environmentally friendly procedures .

Chemical Reactions Analysis

1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde include other pyrano-pyrazole derivatives. These compounds share the fused ring system but may differ in their substituents, leading to variations in their chemical and biological properties. For example, pyrano[2,3-c]pyrazole derivatives are known for their antimicrobial and anticancer activities .

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVHHQILFXLMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545674-59-6
Record name 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.